Cas no 2580114-79-8 (rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid)

rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid
- 2580114-79-8
- EN300-27730741
- rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid
-
- インチ: 1S/C13H15NO4/c1-9-7-11(12(15)16)14(9)13(17)18-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,16)/t9-,11-/m1/s1
- InChIKey: OIUUAIKDSHHKIM-MWLCHTKSSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1[C@@H](C(=O)O)C[C@H]1C)=O
計算された属性
- せいみつぶんしりょう: 249.10010796g/mol
- どういたいしつりょう: 249.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 66.8Ų
rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27730741-5g |
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid |
2580114-79-8 | 5g |
$5014.0 | 2023-09-10 | ||
Enamine | EN300-27730741-10g |
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid |
2580114-79-8 | 10g |
$7435.0 | 2023-09-10 | ||
Enamine | EN300-27730741-1.0g |
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid |
2580114-79-8 | 1g |
$1729.0 | 2023-05-25 | ||
Enamine | EN300-27730741-0.1g |
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid |
2580114-79-8 | 0.1g |
$1521.0 | 2023-09-10 | ||
Enamine | EN300-27730741-2.5g |
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid |
2580114-79-8 | 2.5g |
$3389.0 | 2023-09-10 | ||
Enamine | EN300-27730741-0.25g |
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid |
2580114-79-8 | 0.25g |
$1591.0 | 2023-09-10 | ||
Enamine | EN300-27730741-1g |
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid |
2580114-79-8 | 1g |
$1729.0 | 2023-09-10 | ||
Enamine | EN300-27730741-5.0g |
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid |
2580114-79-8 | 5g |
$5014.0 | 2023-05-25 | ||
Enamine | EN300-27730741-0.05g |
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid |
2580114-79-8 | 0.05g |
$1452.0 | 2023-09-10 | ||
Enamine | EN300-27730741-10.0g |
rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylazetidine-2-carboxylic acid |
2580114-79-8 | 10g |
$7435.0 | 2023-05-25 |
rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid 関連文献
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acidに関する追加情報
Introduction to rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic Acid (CAS No. 2580114-79-8)
Rac-(2R,4R)-1-(benzyloxycarbonyl)-4-methylazetidine-2-carboxylic acid (CAS No. 2580114-79-8) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate stereochemistry and functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable in the design and optimization of drug candidates targeting a range of therapeutic applications.
The benzyloxycarbonyl (Boc) group in the molecular structure of this compound plays a pivotal role in protecting the amine functionality during synthetic processes. This protection-deprotection strategy is fundamental in multi-step organic synthesis, ensuring that reactive sites are selectively modified without unintended side reactions. The presence of the Boc group also enhances the stability of the compound during storage and handling, making it a reliable reagent in laboratory settings.
The azetidine ring, a saturated seven-membered heterocycle, introduces additional complexity to the molecule. Azetidine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific stereochemistry at the 2R and 4R positions (rac-(2R,4R)) further refines the compound's pharmacological profile, influencing its interactions with biological targets. This stereochemical purity is essential for achieving optimal pharmacodynamic effects and minimizing off-target toxicity.
In recent years, there has been a growing interest in azetidine-based scaffolds due to their potential as drug candidates. The methyl group at the 4-position adds another layer of structural diversity, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability. These attributes are critical for determining the compound's suitability for further development into a therapeutic agent.
The synthesis of rac-(2R,4R)-1-(benzyloxycarbonyl)-4-methylazetidine-2-carboxylic acid involves sophisticated organic transformations that highlight the expertise required in medicinal chemistry. Key steps include stereoselective ring formation and functional group interconversions. The use of advanced catalytic systems and chiral auxiliaries ensures high yields and enantiomeric purity, which are indispensable for pharmaceutical applications.
Recent advancements in computational chemistry have enabled more efficient design and optimization of such complex molecules. Molecular modeling studies have been instrumental in predicting the binding modes of this compound with potential biological targets. These insights have guided the development of analogues with enhanced potency and selectivity. For instance, computational screening has identified modifications that improve interactions with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
The pharmacokinetic properties of rac-(2R,4R)-1-(benzyloxycarbonyl)-4-methylazetidine-2-carboxylic acid are also under investigation to ensure its feasibility as a drug candidate. Studies have focused on its absorption, distribution, metabolism, excretion (ADME) profiles using both in vitro and in vivo models. These studies provide critical data for assessing bioavailability and potential drug-drug interactions.
In conclusion, rac-(2R,4R)-1-(benzyloxycarbonyl)-4-methylazetidine-2-carboxylic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it a versatile intermediate for developing novel therapeutic agents. Ongoing research continues to explore its potential applications across various therapeutic areas, driven by its promising biological activities and synthetic utility.
2580114-79-8 (rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid) 関連製品
- 331462-16-9((2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide)
- 1209688-42-5(3,3-dimethyl-N-4-(1H-pyrazol-3-yl)phenylbutanamide)
- 67886-70-8(6-Methoxy-2-cyanonaphthalene)
- 2228724-56-7(1-{3-(trifluoromethyl)pyridin-4-ylmethyl}cyclopropane-1-carboxylic acid)
- 88791-26-8(1,2-Benzisothiazole, 7-methoxy-)
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)
- 165377-91-3((2,5-dichloro-3-methoxyphenyl)methanol)
- 2228561-36-0(2-(but-3-yn-2-yl)-4,6-difluorophenol)
- 1461713-63-2(4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid)
- 2172173-81-6(tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate)




